molecular formula C25H21ClN2O5 B2474918 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate CAS No. 361159-10-6

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate

Cat. No.: B2474918
CAS No.: 361159-10-6
M. Wt: 464.9
InChI Key: LZFXQKFIHPRDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate” is a chemical compound with the linear formula C25H21ClN2O5 . It has a molecular weight of 464.91 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 464.91 , but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Cellular Proliferation Assessment in Tumors

A study explored the utility of a cellular proliferative marker, closely related to the chemical structure of interest, for evaluating tumor proliferation via PET imaging in patients with malignant neoplasms. The research focused on its safety, dosimetry, and correlation with tumor Ki-67 and mitotic index, providing a significant correlation that suggests its potential for assessing the proliferative status of solid tumors. No adverse effects were encountered, indicating its safety for clinical trials (Dehdashti et al., 2013).

Metabolic Pathways and Pharmacokinetics

Another study on the disposition and metabolism of a novel orexin receptor antagonist underlines the comprehensive metabolic pathways and elimination processes of chemical compounds similar to the one . It highlights the significance of understanding the pharmacokinetics and metabolic transformation of such compounds in human subjects, providing a foundational understanding necessary for drug development and safety evaluations (Renzulli et al., 2011).

Bioavailability and Pharmacokinetics in Humans

Research on the bioavailability and pharmacokinetics of chlorogenic acids from green coffee extract in humans sheds light on the metabolic processes, absorption, and excretion of compounds with similar complexity. This study provides insight into how such compounds are processed in the human body, which is crucial for assessing the efficacy and safety of pharmaceuticals and nutraceuticals derived from complex organic compounds (Farah et al., 2008).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c26-20-7-2-1-4-16(20)25(31)33-15-12-28-23(29)18-6-3-5-17-21(27-10-13-32-14-11-27)9-8-19(22(17)18)24(28)30/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFXQKFIHPRDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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